molecular formula C11H6Cl2O3 B11805045 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde

5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde

Cat. No.: B11805045
M. Wt: 257.07 g/mol
InChI Key: MRQQJYWTJVGDLK-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H6Cl2O3 It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenoxy group and an aldehyde group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of 3,4-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenoxy)methylfuran-2-carbaldehyde
  • 5-(3,4-Dichlorophenoxy)furan-2-carboxylic acid
  • 5-(3,4-Dichlorophenoxy)furan-2-methanol

Uniqueness

5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is unique due to the presence of both the dichlorophenoxy group and the furan ring, which confer specific chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H6Cl2O3

Molecular Weight

257.07 g/mol

IUPAC Name

5-(3,4-dichlorophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H6Cl2O3/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14)16-11/h1-6H

InChI Key

MRQQJYWTJVGDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC=C(O2)C=O)Cl)Cl

Origin of Product

United States

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